molecular formula C11H22ClN B1379217 8-Azaspiro[5.6]dodecane hydrochloride CAS No. 1803585-65-0

8-Azaspiro[5.6]dodecane hydrochloride

Cat. No.: B1379217
CAS No.: 1803585-65-0
M. Wt: 203.75 g/mol
InChI Key: GHYIZZYBCLKDID-UHFFFAOYSA-N
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Description

8-Azaspiro[5.6]dodecane hydrochloride (CAS 1803585-65-0) is a synthetically valuable spirocyclic amine building block in medicinal chemistry and drug discovery. This compound features a unique three-dimensional structure that incorporates a piperidine ring fused at a spiro carbon to a cyclohexane ring, resulting in a rigid, saddle-shaped scaffold that is highly sought after for constructing complex molecules . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the development of new therapeutic agents. Its conformational restriction, imparted by the spiro-carbon, is an excellent strategy to imprint desired conformations for ligand-protein binding, which can increase the specificity and potency of potential drug candidates . Furthermore, this scaffold is recognized for its potential to enhance molecular complexity and improve metabolic stability, making it a privileged structure in the design of bioactive compounds . Specifically, the 8-azaspiro[5.6]dodecane system serves as a key precursor in the synthesis of novel nucleoside analogues and pyrrole derivatives being investigated for their anticancer properties. Research into saturated, Fsp3-enriched heterocycles like this one has also expanded into exploring their antiviral activity against pathogens such as herpes simplex virus (HSV) and cytomegalovirus (CMV) . The scaffold's nitrogen atom provides a critical point for functionalization, enabling the construction of diverse chemical libraries for biological screening . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-azaspiro[5.6]dodecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYIZZYBCLKDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[5.6]dodecane hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then converted to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Scientific Research Applications

8-Azaspiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may act on various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights critical distinctions between 8-azaspiro[5.6]dodecane hydrochloride and analogous spirocyclic compounds:

Compound Name Molecular Formula Spiro Ring System Key Substituents/Features Biological Activity/Use References
This compound C₁₁H₂₂ClN 5.6 (azepane + cyclohexane) Unprotected NH in 7-membered ring Anticancer precursor, functionalization scaffold
BMY 7378 C₂₂H₂₈Cl₂N₄O₃ 4.5 (piperazine + cyclohexane) Methoxyphenyl-piperazine, 7,9-dione Selective α1D-adrenoceptor antagonist
Buspirone Hydrochloride C₂₁H₃₁ClN₅O₂ 4.5 (azepane + cyclopentane) Pyrimidinyl-piperazine, 7,9-dione Antianxiety agent (5-HT1A partial agonist)
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 4.5 (azepane + oxolane) Oxygen atom in 5-membered ring Biochemical reagent, structural studies
1,5-Dioxa-9-azaspiro[5.6]dodecane hydrochloride C₉H₁₇ClNO₂ 5.6 (dioxane + cyclohexane) Two oxygen atoms in 6-membered ring Synthetic intermediate
8-Aminospiro[4.5]decane hydrochloride C₁₀H₂₀ClN 4.5 (azepane + cyclopentane) Primary amine group Research chemical, no specific bioactivity reported

Key Observations:

Spiro Ring Size and Heteroatom Influence :

  • Compounds with 5.6 spiro systems (e.g., 8-azaspiro[5.6]dodecane) exhibit larger ring junctions, enhancing conformational flexibility compared to 4.5 systems (e.g., BMY 7378). This flexibility is critical for binding to macromolecular targets like enzymes or receptors .
  • Replacement of nitrogen with oxygen (e.g., 6-oxa-9-azaspiro[4.5]decane) reduces basicity and alters solubility, favoring polar solvents .

Functional Group Impact: Dione groups (e.g., in BMY 7378 and buspirone) confer hydrogen-bonding capacity, enhancing receptor affinity. BMY 7378’s methoxyphenyl-piperazine moiety specifically targets adrenoceptors .

Therapeutic Applications: 8-Azaspiro[5.6]dodecane derivatives are primarily anticancer candidates, whereas BMY 7378 and buspirone are CNS modulators . The absence of bioactive substituents in 8-aminospiro[4.5]decane limits its therapeutic use, highlighting the importance of functionalization .

Biological Activity

8-Azaspiro[5.6]dodecane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which incorporates nitrogen into its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21ClNC_{12}H_{21}ClN, with a molecular weight of approximately 220.76 g/mol. The spirocyclic arrangement allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Hydrogen Bonding: The nitrogen atom within the spiro ring can form hydrogen bonds with various biological molecules, influencing their function.
  • Receptor Modulation: The compound may act on neurotransmitter receptors, potentially affecting pathways related to mood regulation and anxiety.
  • Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacterial strains by disrupting cell wall synthesis or other critical functions.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Activity TypeDescription
AntimicrobialExhibits activity against a range of bacteria, potentially through cell wall disruption.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.
NeuropharmacologicalPotential modulation of neurotransmitter systems, impacting mood and anxiety disorders.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study reported the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, indicating significant antimicrobial properties (MIC values < 10 µM) .
    • The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
  • Anticancer Research:
    • In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM .
    • Mechanistic studies indicated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Neuropharmacological Effects:
    • Research exploring the interaction of this compound with serotonin receptors revealed potential anxiolytic effects in animal models .
    • Behavioral assays demonstrated reduced anxiety-like behaviors in rodents treated with this compound.

Q & A

Q. What regulatory guidelines apply to preclinical testing of this compound?

  • Methodological Answer :
  • Compliance :
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 471 (genotoxicity) for in vivo studies .
  • ICH Standards : Validate analytical methods per ICH Q2(R1) for purity/impurity profiling .
  • Documentation : Maintain batch records, stability data (ICH Q1A), and toxicity reports for regulatory submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[5.6]dodecane hydrochloride
Reactant of Route 2
8-Azaspiro[5.6]dodecane hydrochloride

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